molecular formula C9H11NO2 B188140 Methyl 2-ethylpyridine-4-carboxylate CAS No. 1531-16-4

Methyl 2-ethylpyridine-4-carboxylate

Cat. No. B188140
CAS RN: 1531-16-4
M. Wt: 165.19 g/mol
InChI Key: VMEDAGBGABTACJ-UHFFFAOYSA-N
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Description

“Methyl 2-ethylpyridine-4-carboxylate” is a chemical compound with the molecular formula C9H11NO2 . It is used for research purposes.

Scientific Research Applications

1. Synthesis of Highly Functionalized Tetrahydropyridines

Methyl 2-ethylpyridine-4-carboxylate has been utilized in the synthesis of functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, a compound related to methyl 2-ethylpyridine-4-carboxylate, could be used in a phosphine-catalyzed annulation reaction to create tetrahydropyridines with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

2. One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates

Galenko et al. (2015) developed a method for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using 5-methoxyisoxazoles and pyridinium ylides, demonstrating the versatility of compounds like methyl 2-ethylpyridine-4-carboxylate in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

3. Antimicrobial Activity of Derivatives

Nagashree et al. (2013) investigated the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives. They found that certain synthesized compounds exhibited significant antimicrobial properties, highlighting the potential medicinal applications of these derivatives (Nagashree, Mallu, Mallesha, & Bindya, 2013).

4. Synthesis of Fluorinated Derivatives

Shi Qunfeng et al. (2012) described the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate. This study is an example of how modifications to the methyl 2-ethylpyridine-4-carboxylate structure can lead to new compounds with potentially different properties (Shi Qunfeng, Zhou, Li, & Mao, 2012).

5. Chemosensor for Copper(II) Detection

He et al. (2006) reported the use of a carboxylic acid-functionalized tris(2,2'-bipyridine)-ruthenium(II) complex as a fluorescent chemosensor for detecting Cu(II). This research demonstrates the potential application of pyridine derivatives, such as methyl 2-ethylpyridine-4-carboxylate, in creating sensitive and selective sensors for metal ions (He, Ren, Zhang, Dong, & Zhao, 2006).

properties

IUPAC Name

methyl 2-ethylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEDAGBGABTACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethylpyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Laborde, C Deraeve, C Duhayon, G Pratviel… - Organic & …, 2016 - pubs.rsc.org
… The methyl ester of 5 (methyl 2-ethylpyridine-4-carboxylate 8, R t = 56.0 min) was also observed when the reaction was carried out in a methanol/aqueous buffer medium for solubility …
Number of citations: 19 pubs.rsc.org

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